molecular formula C21H31N3O3 B5551642 2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide

2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide

Cat. No. B5551642
M. Wt: 373.5 g/mol
InChI Key: LNWPALZIPPFWMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar acetamide derivatives involves multiple steps, including the formation of key bicyclic structures and the attachment of specific functional groups to achieve the desired compound. The process often starts with the construction of a diazaspirodecanone framework, which serves as a core structure for further modifications. Compounds like 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized for their pharmacological activities, indicating a methodological foundation for synthesizing complex acetamides with potential biological activities (Caroon et al., 1981).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives and diazaspirodecanones involves examining their conformational properties and structural motifs. Theoretical studies, such as those on gabapentin-based compounds, provide insight into the electron-donating and withdrawing effects on intramolecular hydrogen bonds, crucial for understanding the molecular interactions and stability of such compounds (Amirani Poor et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives often involves interactions with various reagents to produce a wide range of biological activities. For instance, the synthesis and biological activity analysis of acetamides and arylureas derived from specific precursors show significant anti-inflammatory and analgesic activities, highlighting the chemical versatility and potential therapeutic applications of these compounds (Mazzone et al., 1987).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques and Antihypertensive Activity : A study explored the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, showing potential as antihypertensive agents. Specifically, compounds with certain substitutions at the 8 position demonstrated significant activity in lowering blood pressure. This research underscores the compound's role in developing antihypertensive medications (Caroon et al., 1981).

  • Cycloaddition Reactions for Heterocyclic Compounds : The compound’s structural analogs were obtained through [3+2] cycloaddition of methylenelactams with nitrones, indicating its utility in synthesizing diverse heterocyclic structures with potential pharmaceutical applications (Chiaroni et al., 2000).

  • Gabapentin-base Synthesis for Biologically Active Compounds : Research demonstrated the use of gabapentin, a structurally related compound, in the synthesis of biologically active derivatives, highlighting the compound's relevance in medicinal chemistry research (Amirani Poor et al., 2018).

Potential Applications

  • Pharmacological Characterization : Investigations into related compounds have elucidated their pharmacological properties, such as the characterization of κ-opioid receptor antagonists. This research provides insights into the neurological applications of the compound and its analogs (Grimwood et al., 2011).

  • Chemoselective Acetylation : A study on chemoselective monoacetylation processes using immobilized lipase demonstrated the compound's utility in synthesizing intermediates for antimalarial drugs, showcasing its importance in drug synthesis research (Magadum & Yadav, 2018).

  • Regioselective Synthesis of Heterocycles : Research on the regioselective synthesis of diazaspiro and tetrazaspiro derivatives from related compounds highlights the potential for creating novel structures with therapeutic applications, particularly in designing drugs targeting specific receptors (Farag et al., 2008).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar structures, it could have potential applications in pharmaceuticals .

properties

IUPAC Name

2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-4-5-17-6-8-18(9-7-17)16(2)22-19(25)14-24-12-10-21(11-13-24)15-23(3)20(26)27-21/h6-9,16H,4-5,10-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWPALZIPPFWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCC3(CC2)CN(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide

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